molecular formula C8H9ClN2O2 B569055 6-Chloro-2-ethylaminonicotinic acid CAS No. 1092523-21-1

6-Chloro-2-ethylaminonicotinic acid

Cat. No. B569055
M. Wt: 200.622
InChI Key: SAGPWEDGPJWJDT-UHFFFAOYSA-N
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Patent
US08623893B2

Procedure details

A solution of 18.0 g (84.4 mmol) of 2,6-dichloronicotinic acid in 180 ml (3.45 mol) of a 70% solution of ethylamine in water is heated at 50° C. for 10 hours. The excess amine is then evaporated under reduced pressure, then a 10% aqueous solution of acetic acid is added until the product is precipitated. The beige solid is filtered, rinsed with cold water and stove-dried. 10.5 g of the expected product is obtained. Yield=62%. Melting point: 158-160° C. MH+: 201.1 (Tr: 7.7 min, condition 1).
Quantity
18 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
62%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH2:12]([NH2:14])[CH3:13]>O>[Cl:11][C:9]1[N:10]=[C:2]([NH:14][CH2:12][CH3:13])[C:3]([C:4]([OH:6])=[O:5])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=N1)Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess amine is then evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
a 10% aqueous solution of acetic acid is added until the product
CUSTOM
Type
CUSTOM
Details
is precipitated
FILTRATION
Type
FILTRATION
Details
The beige solid is filtered
WASH
Type
WASH
Details
rinsed with cold water
CUSTOM
Type
CUSTOM
Details
stove-dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)NCC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.